5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine is a complex organic compound that features a unique structure combining an indene moiety with a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine typically involves the condensation of an indene derivative with a thiophene derivative under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction might yield a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for more complex molecules.
Biology: It may have potential as a bioactive compound, although specific biological activities would need to be confirmed through research.
Medicine: It could be investigated for potential therapeutic uses, such as in drug development.
Industry: It might be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through detailed studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenyl-1-naphthalenamine
- 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene di-malononitrile
Uniqueness
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine is unique due to its specific combination of an indene moiety with a thiophene ring. This structure imparts distinct chemical and physical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
142031-04-7 |
---|---|
Molekularformel |
C26H19NS |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
5-(inden-1-ylidenemethyl)-N,N-diphenylthiophen-2-amine |
InChI |
InChI=1S/C26H19NS/c1-3-10-22(11-4-1)27(23-12-5-2-6-13-23)26-18-17-24(28-26)19-21-16-15-20-9-7-8-14-25(20)21/h1-19H |
InChI-Schlüssel |
KTKVUJKSVDDRDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C=C4C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.